13-(Cyclopent-2-enyl)tridecanoic acid 13-(Cyclopent-2-enyl)tridecanoic acid Chaulmoogric acid is a monounsaturated long-chain fatty acid composed of tridecanoic acid having a 2-cyclopentenyl substituent at the 13-position. It has a role as a plant metabolite. It is a long-chain fatty acid, a monounsaturated fatty acid and a cyclopentenyl fatty acid.
Brand Name: Vulcanchem
CAS No.: 29106-32-9
VCID: VC0107820
InChI: InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m1/s1
SMILES: C1CC(C=C1)CCCCCCCCCCCCC(=O)O
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

13-(Cyclopent-2-enyl)tridecanoic acid

CAS No.: 29106-32-9

Reference Standards

VCID: VC0107820

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

13-(Cyclopent-2-enyl)tridecanoic acid - 29106-32-9

CAS No. 29106-32-9
Product Name 13-(Cyclopent-2-enyl)tridecanoic acid
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name 13-[(1S)-cyclopent-2-en-1-yl]tridecanoic acid
Standard InChI InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m1/s1
Standard InChIKey XMVQWNRDPAAMJB-QGZVFWFLSA-N
Isomeric SMILES C1C[C@@H](C=C1)CCCCCCCCCCCCC(=O)O
SMILES C1CC(C=C1)CCCCCCCCCCCCC(=O)O
Canonical SMILES C1CC(C=C1)CCCCCCCCCCCCC(=O)O
Description Chaulmoogric acid is a monounsaturated long-chain fatty acid composed of tridecanoic acid having a 2-cyclopentenyl substituent at the 13-position. It has a role as a plant metabolite. It is a long-chain fatty acid, a monounsaturated fatty acid and a cyclopentenyl fatty acid.
Synonyms (S)-2-Cyclopentene-1-tridecanoic Acid; (1S)-2-Cyclopentene-1-tridecanoic Acid; NSC 14979; NSC 26989; NSC 52425
PubChem Compound 441446
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator